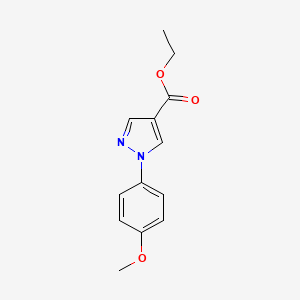
Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid ethyl ester group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester.
Reduction: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl alcohol.
Substitution: 1-(4-Halophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester.
科学的研究の応用
Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
類似化合物との比較
Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-1H-indole-4-carboxylic acid ethyl ester: Similar structure but with an indole ring instead of a pyrazole ring.
1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid ethyl ester: Similar structure but with an imidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
110821-34-6 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC名 |
ethyl 1-(4-methoxyphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10-8-14-15(9-10)11-4-6-12(17-2)7-5-11/h4-9H,3H2,1-2H3 |
InChIキー |
NGWCOXQDKOTBDE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















